![molecular formula C12H11N3O4 B14371898 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione is a complex organic compound with a unique structure that includes an imidazolidine ring, an ethyl group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione typically involves the condensation of 2-hydroxybenzaldehyde with 1-ethylimidazolidine-2,4,5-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the imidazolidine ring can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazolidine derivatives and hydroxyphenyl-containing molecules. Examples include:
- 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4-dione
- 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,5-dione
Uniqueness
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C12H11N3O4/c1-2-14-10(17)11(18)15(12(14)19)13-7-8-5-3-4-6-9(8)16/h3-7,16H,2H2,1H3/b13-7+ |
Clé InChI |
HSOGULSPQFEWOF-NTUHNPAUSA-N |
SMILES isomérique |
CCN1C(=O)C(=O)N(C1=O)/N=C/C2=CC=CC=C2O |
SMILES canonique |
CCN1C(=O)C(=O)N(C1=O)N=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


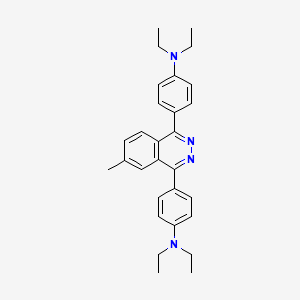
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
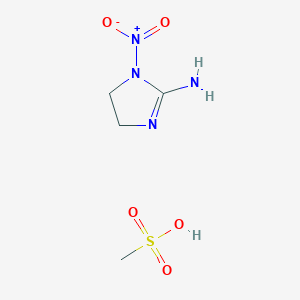
silane](/img/structure/B14371840.png)

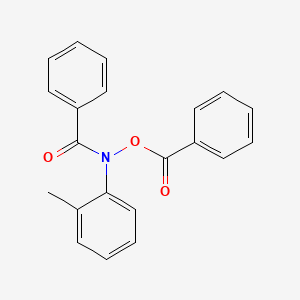
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
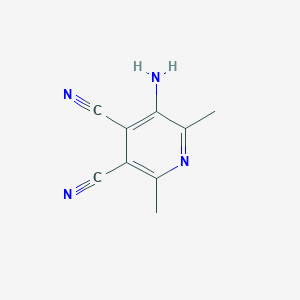
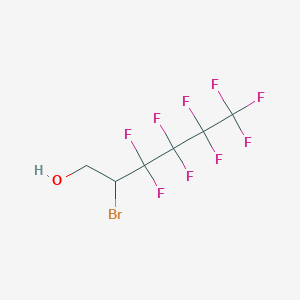
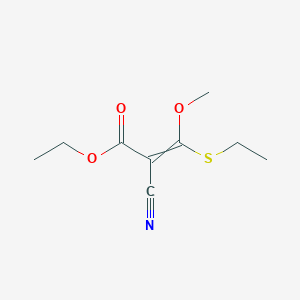
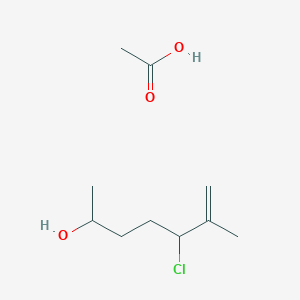
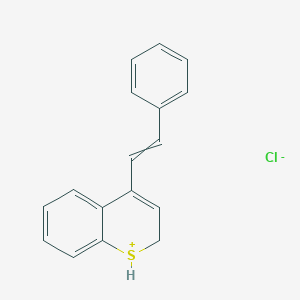
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
